N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a thiophene moiety and a trifluoromethyl-substituted benzamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene ring may influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N5OS/c24-23(25,26)16-6-1-5-15(12-16)22(32)27-17-7-2-4-14(13-17)18-9-10-20-28-29-21(31(20)30-18)19-8-3-11-33-19/h1-13H,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCPGJZNIPWMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazole ring through the reaction of thiophene derivatives with hydrazine and subsequent cyclization processes. Microwave-assisted synthesis is often employed to enhance yields and reduce reaction times.
Antimicrobial Activity
Numerous studies have shown that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various pathogens, including bacteria and fungi.
- Case Study : A series of triazole derivatives were tested for their antibacterial activity against Mycobacterium tuberculosis, with some compounds demonstrating IC50 values in the low micromolar range (1.35 to 2.18 μM) .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that triazole-based compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Case Study : A derivative exhibited significant cytotoxicity against cancer cell lines such as A549 and MCF-7, with IC50 values reported at 1.06 ± 0.16 μM and 1.23 ± 0.18 μM respectively . This suggests a strong potential for further development as an anticancer agent.
Enzyme Inhibition
The mechanism of action for this compound includes inhibition of key enzymes such as carbonic anhydrase and cholinesterase. This inhibition can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other triazole derivatives:
| Compound Type | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Triazolo[1,5-a]pyridines | Moderate | High | Yes |
| Triazolo[3,4-b][1,3,4]thiadiazoles | Significant | Moderate | Yes |
| N-(substituted phenyl) derivatives | Variable | High | Yes |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : The target compound’s triazolo-pyridazine core differs from thiazolo-pyridine analogs (e.g., 863594-60-9), which may alter binding affinity to kinase ATP pockets.
The thiophene moiety may confer distinct electronic properties relative to furan or pyridine-based substituents (e.g., 851978-50-2), impacting target selectivity .
Pharmacokinetics : Sulfonamide-containing analogs (e.g., 863594-60-9) are often associated with longer half-lives due to metabolic resistance, whereas benzamide derivatives may undergo faster hepatic clearance.
Research Findings and Limitations
Target Compound-Specific Data
No peer-reviewed studies directly investigating the biological activity or toxicity of the target compound were identified. However, its structural similarity to validated kinase inhibitors (e.g., imatinib analogs) suggests plausible mechanisms .
Comparative Studies on Analogues
- 851978-50-2 : Demonstrated moderate antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to the methoxybenzo[d]thiazole group’s interaction with fungal cytochrome P450 .
- 863594-60-9 : Exhibited COX-2 inhibition (IC₅₀ = 0.2 µM) in vitro, linked to its fluorinated sulfonamide moiety .
- 896679-10-0 : Showed promising activity in murine inflammation models (ED₅₀ = 10 mg/kg), likely due to ethanesulfonamide’s modulation of NF-κB pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
